Cas no 952183-74-3 (N-Methyl-4-{5-(trifluoromethyl)-2-pyridinyl-oxy}benzenesulfonamide)

N-Methyl-4-{5-(trifluoromethyl)-2-pyridinyl-oxy}benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide
- N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
- N-Methyl-4-{5-(trifluoromethyl)-2-pyridinyl-oxy}benzenesulfonamide
-
- MDL: MFCD09817448
- Inchi: 1S/C13H11F3N2O3S/c1-17-22(19,20)11-5-3-10(4-6-11)21-12-7-2-9(8-18-12)13(14,15)16/h2-8,17H,1H3
- InChI Key: KNTFERUGZAZTRW-UHFFFAOYSA-N
- SMILES: C1(S(NC)(=O)=O)=CC=C(OC2=NC=C(C(F)(F)F)C=C2)C=C1
N-Methyl-4-{5-(trifluoromethyl)-2-pyridinyl-oxy}benzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB257638-1 g |
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide, 95%; . |
952183-74-3 | 95% | 1g |
€263.00 | 2022-03-25 | |
Matrix Scientific | 046909-1g |
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide, >95% |
952183-74-3 | >95% | 1g |
$454.00 | 2023-09-08 | |
A2B Chem LLC | AI81847-1mg |
N-Methyl-4-([5-(trifluoromethyl)pyridin-2-yl]oxy)benzenesulphonamide |
952183-74-3 | >95% | 1mg |
$201.00 | 2024-07-18 | |
TRC | N031310-100mg |
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide |
952183-74-3 | 100mg |
$ 240.00 | 2022-06-03 | ||
Chemenu | CM309839-1g |
N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide |
952183-74-3 | 95% | 1g |
$386 | 2022-06-09 | |
Apollo Scientific | PC8558-1g |
N-Methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide |
952183-74-3 | 1g |
£207.00 | 2024-07-21 | ||
TRC | N031310-50mg |
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide |
952183-74-3 | 50mg |
$ 145.00 | 2022-06-03 | ||
Matrix Scientific | 046909-500mg |
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide, >95% |
952183-74-3 | >95% | 500mg |
$362.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406576-1g |
N-methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide |
952183-74-3 | 95+% | 1g |
¥1764.00 | 2024-04-24 | |
Ambeed | A381629-1g |
N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide |
952183-74-3 | 95+% | 1g |
$245.0 | 2024-04-16 |
N-Methyl-4-{5-(trifluoromethyl)-2-pyridinyl-oxy}benzenesulfonamide Related Literature
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on N-Methyl-4-{5-(trifluoromethyl)-2-pyridinyl-oxy}benzenesulfonamide
Recent Advances in the Study of N-Methyl-4-{5-(trifluoromethyl)-2-pyridinyl-oxy}benzenesulfonamide (CAS: 952183-74-3)
The compound N-Methyl-4-{5-(trifluoromethyl)-2-pyridinyl-oxy}benzenesulfonamide (CAS: 952183-74-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its trifluoromethylpyridine moiety, exhibits promising pharmacological properties, particularly in the context of enzyme inhibition and targeted therapy. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential applications in treating various diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a potent inhibitor of carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and cancer. The research demonstrated that the trifluoromethyl group enhances binding affinity to the enzyme's active site, while the sulfonamide moiety facilitates interactions with zinc ions, a critical component of carbonic anhydrase. These findings suggest that 952183-74-3 could serve as a lead compound for developing novel therapeutics targeting carbonic anhydrase-related pathologies.
In addition to its enzyme inhibitory properties, recent preclinical studies have explored the compound's potential in oncology. A collaborative effort between academic and industrial researchers reported in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy in suppressing tumor growth in xenograft models. The study attributed this activity to the compound's ability to disrupt cellular signaling pathways involved in proliferation and angiogenesis. Notably, the researchers emphasized the compound's favorable pharmacokinetic profile, including oral bioavailability and metabolic stability, which are critical for its transition into clinical trials.
Another area of interest is the synthetic optimization of 952183-74-3. A 2024 paper in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, addressing previous challenges related to yield and purity. The new methodology employs a palladium-catalyzed coupling reaction, significantly improving efficiency and reducing environmental impact. This advancement is expected to facilitate larger-scale production for further pharmacological evaluations.
Despite these promising developments, challenges remain. For instance, the compound's selectivity towards specific carbonic anhydrase isoforms requires further refinement to minimize off-target effects. Additionally, comprehensive toxicological studies are needed to assess its safety profile in vivo. Researchers are also exploring structural modifications to enhance its therapeutic index and expand its applicability to other disease models.
In conclusion, N-Methyl-4-{5-(trifluoromethyl)-2-pyridinyl-oxy}benzenesulfonamide (CAS: 952183-74-3) represents a versatile scaffold with significant potential in drug discovery. Its dual role as an enzyme inhibitor and anticancer agent, coupled with recent synthetic advancements, positions it as a compelling candidate for future research. Continued investigations into its mechanistic details and therapeutic applications will be crucial for translating these findings into clinical benefits.
952183-74-3 (N-Methyl-4-{5-(trifluoromethyl)-2-pyridinyl-oxy}benzenesulfonamide) Related Products
- 1700591-01-0(3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine)
- 1596856-87-9(1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene)
- 1898324-49-6(2-1-(1-aminoethyl)cyclopropyl-4-bromo-6-fluorophenol)
- 896313-43-2(2-{5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-phenyl-N-(propan-2-yl)acetamide)
- 2097920-87-9(3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide)
- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)
- 459825-43-5(2-chloro-N-3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylacetamide)
- 922100-29-6(2-{2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-ylacetamido}benzamide)
- 187865-22-1(Derquantel)
- 55662-68-5(Imidazo[1,2-a]pyrimidin-5(1H)-one)
